3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde
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Overview
Description
3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide, which acts as a dipolarophile . This reaction is typically catalyzed by metals such as copper (Cu(I)) or ruthenium (Ru(II)), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions include functionalized isoxazole derivatives with potential biological activities .
Scientific Research Applications
3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives are known for their anticancer, antioxidant, antibacterial, and antimicrobial activities . The compound is also used in the development of potential HDAC inhibitors, which are important in cancer therapy . Additionally, it has applications in the pharmaceutical industry for the development of new drugs .
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity, which allows them to exert various biological effects . The exact molecular targets and pathways involved may vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
3-(Cyclopropylmethyl)isoxazole-5-carbaldehyde can be compared with other similar compounds, such as 3-(4-Chlorophenyl)isoxazole-5-carbaldehyde and 5-(2,4-Difluorophenyl)isoxazole-3-carbaldehyde . These compounds share the isoxazole core structure but differ in their substituents, which can lead to variations in their biological activities and applications.
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-1,2-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c10-5-8-4-7(9-11-8)3-6-1-2-6/h4-6H,1-3H2 |
InChI Key |
BBPVSKIEUKRRHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NOC(=C2)C=O |
Origin of Product |
United States |
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